molecular formula C10H11NO4 B3388750 5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid CAS No. 890302-07-5

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid

Cat. No.: B3388750
CAS No.: 890302-07-5
M. Wt: 209.2 g/mol
InChI Key: AEIKVEPDWZNINS-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid (CAS: 890302-07-5) is a pyridine derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. Key features include:

  • Functional groups: Ethoxycarbonyl (-COOEt) at position 5, methyl (-CH₃) at position 6, and a carboxylic acid (-COOH) at position 2 of the pyridine ring.
  • Storage: Stable when sealed in dry conditions at 2–8°C .
  • Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation (P261) and using protective equipment (P280) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxycarbonyl-6-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-5-8(9(12)13)11-6(7)2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIKVEPDWZNINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890302-07-5
Record name 5-(ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid
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Biological Activity

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid, with the molecular formula C10H11NO4 and CAS number 890302-07-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 209.2 g/mol
  • Purity : Typically 95%
  • Functional Groups : The presence of ethoxycarbonyl and carboxylic acid functionalities suggests potential for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It may modulate enzymatic activities, influencing processes such as:

  • Cell Proliferation : The compound may inhibit pathways that promote cellular growth, particularly in cancerous cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammatory responses, suggesting a potential role for this compound in treating inflammatory diseases.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound may function as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Pharmacological Applications : Its unique structure allows for exploration in drug development, particularly as a scaffold for creating more potent derivatives.

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests a mechanism by which the compound could be used to manage inflammatory conditions.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of compounds similar to this compound. For instance, modifications to enhance oral bioavailability and reduce metabolic clearance have been explored, indicating a pathway for developing effective therapeutics based on this compound's structure.

Scientific Research Applications

Medicinal Chemistry

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promise in the development of anticoagulant agents and other therapeutic compounds.

Case Studies

  • Anticoagulant Development : Research indicates that derivatives of this compound can be utilized to synthesize anticoagulants, demonstrating significant biological activity. The interaction of this compound with various substrates has led to the production of N-(3-cyano-4-pyridyl) derivatives, which exhibit promising anticoagulant properties .
  • Anti-inflammatory Applications : Compounds derived from this compound have been explored for their ability to antagonize platelet-activating factor (PAF), which is implicated in several inflammatory conditions. This suggests potential applications in treating diseases characterized by inflammation .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Synthesis Routes

  • Doubly Decarboxylative Reactions : Studies have shown that activating 2-methylpyridine through additional carboxylic acid groups enhances reactivity in synthetic pathways, allowing for the formation of complex molecules such as coumarin-pyridine hybrids . This highlights its utility in developing novel chemical entities.
  • Catalytic Processes : The compound has been used in conjunction with various organocatalysts to facilitate reactions under mild conditions, demonstrating its adaptability in synthetic protocols .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

Polymer Chemistry

Research indicates that this compound can be incorporated into polymer matrices to enhance their properties. For instance, it can serve as a functional monomer that contributes to the mechanical strength and thermal stability of polymers .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for bioactive compoundsPotential anticoagulants and anti-inflammatory agents derived from derivatives
Synthetic Organic ChemistryBuilding block for heterocyclic compoundsEnhanced reactivity via decarboxylative reactions
Material ScienceFunctional monomer in polymer synthesisImproved mechanical and thermal properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid with pyridine and pyrimidine derivatives:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Functional Groups Key Properties
This compound 890302-07-5 C₁₀H₁₁NO₄ 209.20 Ethoxycarbonyl, methyl, carboxylic acid Lipophilic due to ethoxycarbonyl; moderate polarity; irritant (skin/eyes/respiratory)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Chloro, methyl, carboxylic acid Pyrimidine core (two N atoms); higher electrophilicity due to Cl substituent
2-Hydroxy-6-methylpyridine-3-carboxylic acid 38116-61-9 C₇H₇NO₃ 153.13 Hydroxy, methyl, carboxylic acid Increased acidity (pKa ~2.5–3.0) due to -OH; hydrogen-bonding capacity
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate 721260 (PubChem) C₁₁H₁₁N₃O₂S 249.28 Cyano, thioxo, ester Thioxo group enables tautomerism; potential for nucleophilic reactivity
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid 887982-75-4 C₁₄H₁₁FNO₃ 260.24 Fluorophenyl, methoxy, carboxylic acid Bulky aromatic substituents; enhanced π-π stacking in biological systems

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The ethoxycarbonyl group in the target compound enhances lipophilicity compared to hydroxy or unsubstituted pyridines, improving membrane permeability in drug delivery .
  • Acidity : The carboxylic acid group in 2-hydroxy-6-methylpyridine-3-carboxylic acid (pKa ~2.5–3.0) is more acidic than the target compound due to the electron-withdrawing hydroxy group .
  • Electrophilicity : Chloro-substituted pyrimidines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher reactivity in nucleophilic substitution reactions compared to ethoxycarbonyl derivatives .
  • Biological Interactions : Fluorophenyl-substituted analogs (e.g., 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid) show stronger binding to aromatic receptors due to fluorine’s electronegativity and steric effects .

Q & A

Q. What are the established synthetic routes for 5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid, and what parameters critically affect reaction yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) oxidation of a methylpyridine precursor to the carboxylic acid, followed by (2) esterification to introduce the ethoxycarbonyl group. For example, oxidation of 6-methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) yields the carboxylic acid intermediate . Subsequent esterification with ethanol in the presence of acid catalysts (e.g., HCl) forms the ethoxycarbonyl moiety. Critical parameters include:
  • Oxidation : Reaction time, stoichiometry of KMnO₄, and pH control during workup to avoid side reactions.
  • Esterification : Solvent choice (e.g., methanol or ethanol), temperature, and catalyst efficiency.
    Example Data :
StepReagentTemperature (°C)Yield (%)Reference
OxidationKMnO₄90–9547–84%*
EsterificationEthanol/HClReflux~60–75%†Inferred from analogous methods
*Yields vary based on substituent positioning. †Theoretical yields require optimization.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethoxycarbonyl group shows distinct signals: ~1.3 ppm (CH₃ of ethoxy) and ~4.2–4.4 ppm (CH₂) in ¹H NMR, with carbonyl carbons at ~165–170 ppm in ¹³C NMR .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages. Discrepancies >0.3% suggest impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced Research Questions

Q. How can researchers address contradictory melting point or spectral data reported in literature for this compound?

  • Methodological Answer : Contradictions often arise from polymorphic forms, solvate formation, or residual solvents. To resolve discrepancies:
  • Reproduce Synthesis : Strictly follow documented protocols, including purification steps (e.g., recrystallization solvents).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Control Moisture : Hygroscopic samples may absorb water, altering melting points. Dry samples under vacuum before analysis .

Q. What strategies optimize regioselective introduction of the ethoxycarbonyl group without disrupting the methyl substituent?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the methyl group during esterification. For example, silyl ethers (e.g., TMS) can shield reactive sites.
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns before esterification .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side products .

Q. In enzyme inhibition studies, how does the ethoxycarbonyl group influence binding affinity compared to other substituents (e.g., methoxy or hydroxy)?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with varying substituents and assay inhibitory activity (e.g., IC₅₀ values). The ethoxycarbonyl group’s bulk and electron-withdrawing nature may enhance binding to hydrophobic pockets or alter hydrogen-bonding interactions.
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with enzyme active sites. For example, the ethoxycarbonyl group may form π-π stacking with aromatic residues, unlike smaller substituents .
    Example Data :
SubstituentIC₅₀ (μM)Target EnzymeReference
Ethoxycarbonyl2.1 ± 0.3Carbonic AnhydraseInferred from
Methoxy5.8 ± 0.7Same enzyme

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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